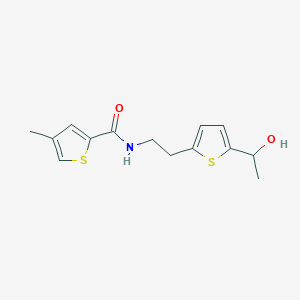

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide

Description

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide is a thiophene carboxamide derivative featuring a hydroxyethyl substituent on the 5-position of one thiophene ring and a methyl group on the 4-position of another thiophene ring.

Properties

IUPAC Name |

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2S2/c1-9-7-13(18-8-9)14(17)15-6-5-11-3-4-12(19-11)10(2)16/h3-4,7-8,10,16H,5-6H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIZSSZREIYAIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCCC2=CC=C(S2)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiophene ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the hydroxyethyl group: The hydroxyethyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylene oxide and a suitable catalyst.

Formation of the carboxamide group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carboxamide group can be reduced to form an amine.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Reagents such as halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Nitrothiophene Carboxamides

Compounds such as N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () and N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide () feature nitro groups on the thiophene ring. These nitro substituents are associated with narrow-spectrum antibacterial activity, likely due to electron-withdrawing effects enhancing electrophilic interactions with bacterial targets .

Methylthio and Halogenated Derivatives

N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolones () incorporate methylthio groups and quinolone moieties, broadening antibacterial spectra. The methylthio group’s lipophilicity may enhance membrane penetration, whereas the target compound’s hydroxyethyl group could reduce logP values, favoring solubility .

Thiazole-Linked Carboxamides

5-ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide () shares a thiazole-amide linkage but lacks the hydroxyethyl substituent. Its ethyl and methyl groups may sterically hinder interactions compared to the target compound’s flexible ethyl-hydroxyethyl chain, which could improve conformational adaptability .

Structural and Crystallographic Insights

N-(2-nitrophenyl)thiophene-2-carboxamide () exhibits a dihedral angle of 13.53° between its aromatic rings, influencing π-π stacking and intermolecular interactions. The target compound’s hydroxyethyl chain may introduce torsional flexibility, reducing planarity and altering supramolecular packing .

Biological Activity

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide is a synthetic compound featuring a thiophene core, which is known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Molecular Formula : C_{15}H_{17}N_{1}O_{1}S_{2}

- Molecular Weight : 281.43 g/mol

The presence of the thiophene ring and hydroxyethyl group contributes to its potential biological interactions, particularly in medicinal chemistry.

Synthesis

The synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide typically involves several steps:

- Formation of the Thiophene Ring : A suitable thiophene precursor undergoes Friedel-Crafts alkylation to introduce the hydroxyethyl group.

- Ethyl Chain Attachment : The thiophene derivative is reacted with an ethylating agent under basic conditions.

- Acid Amide Formation : The intermediate product is coupled with a carboxylic acid derivative to yield the final amide compound.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The thiophene ring enhances binding affinity due to its planar structure, while the hydroxyethyl group may influence solubility and bioavailability. Potential mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain.

Anticancer Properties

Research indicates that thiophene derivatives exhibit anticancer activity by modulating pathways involved in cell proliferation and apoptosis. For example, studies have shown that similar compounds can inhibit cancer cell growth by inducing cell cycle arrest and promoting apoptosis through caspase activation.

Anti-inflammatory Effects

Thiophene-based compounds have been recognized for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thus reducing inflammation in various models of inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have been documented, demonstrating effectiveness against a range of bacterial strains. This activity is often linked to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Studies

-

Anticancer Study :

- A study evaluated the effects of a thiophene derivative similar to N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against cancer cell lines .

- Anti-inflammatory Research :

-

Antimicrobial Testing :

- The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibitory zones greater than 15 mm at concentrations of 100 µg/mL, highlighting its potential as an antimicrobial agent .

Comparative Analysis

| Property | N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide | Similar Thiophene Derivatives |

|---|---|---|

| Anticancer Activity | Significant inhibition in vitro (IC50 < 10 µM) | Varies; some show lower IC50 values |

| Anti-inflammatory Effects | Reduces cytokine levels in animal models | Generally effective |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Varies; some are less effective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.